Lipophilicity (LogP) vs. Pimobendan and Zardaverine
The computed LogP of the target compound (ALogP 3.03) is 0.49 log units lower than that of the marketed PDE3 inhibitor pimobendan (cLogP 3.52) and 0.73 log units higher than that of the PDE3/4 inhibitor zardaverine (XLogP3 2.3) [REFS-1, REFS-2, REFS-3]. This intermediate lipophilicity predicts enhanced aqueous solubility relative to pimobendan while retaining sufficient membrane permeability for oral absorption.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | ALogP 3.03 |
| Comparator Or Baseline | Pimobendan cLogP 3.52; Zardaverine XLogP3 2.3 |
| Quantified Difference | Target vs. pimobendan: Δ –0.49; Target vs. zardaverine: Δ +0.73 |
| Conditions | Computed LogP values (ALogP / cLogP / XLogP3) from PrenDB, NCATS Inxight, and PubChem |
Why This Matters
A balanced LogP between zardaverine and pimobendan suggests an improved dissolution rate and oral bioavailability compared to the highly lipophilic pimobendan, which can simplify formulation for preclinical efficacy studies.
- [1] PrenDB entry for N-(3-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide (LogP 3.03). View Source
- [2] NCATS Inxight Drugs – Pimobendan hydrochloride (cLogP 3.52, TPSA 79.37). View Source
- [3] PubChem Compound Summary CID 5723 – Zardaverine (XLogP3 2.3). View Source
